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molecular formula C12H11ClF2N2O B8321852 2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole

2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole

Cat. No. B8321852
M. Wt: 272.68 g/mol
InChI Key: WPTWHVQNBTXLFA-UHFFFAOYSA-N
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Patent
US08143264B2

Procedure details

A mixture of 2-(2,4-difluorophenyl)acetohydrazide (570 mg, 3.06 mmol) and DIPEA (0.553 ml, 3.2 mmol) in dry DCM (30 ml) was added to 4-chlorobutyryl chloride (0.343 ml, 3.06 mmol) in dry DCM (5 ml) over 15 min. An immediate white precipitate formed. After stirring for 1 h, 2M HCl (20 ml) was added and the solid 2-(3-chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole was filtered off, washed with water and dried (726 mg).
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
0.553 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.343 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH:12][NH2:13])=[O:11].CCN(C(C)C)C(C)C.[Cl:23][CH2:24][CH2:25][CH2:26][C:27](Cl)=O.Cl>C(Cl)Cl>[Cl:23][CH2:24][CH2:25][CH2:26][C:27]1[O:11][C:10]([CH2:9][C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])=[N:12][N:13]=1

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CC(=O)NN
Name
Quantity
0.553 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.343 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate white precipitate formed
FILTRATION
Type
FILTRATION
Details
the solid 2-(3-chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (726 mg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCCC=1OC(=NN1)CC1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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